1-(2,3-Diethylphenyl)propan-1-one
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Overview
Description
1-(2,3-Diethylphenyl)propan-1-one is an organic compound with the molecular formula C13H18O and a molecular weight of 190.28 g/mol It is a ketone derivative characterized by the presence of a propan-1-one group attached to a 2,3-diethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Diethylphenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction involves the acylation of 2,3-diethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same Friedel-Crafts acylation reaction, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Diethylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(2,3-Diethylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-Diethylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring reacts with electrophiles to form substituted products. The reaction mechanism typically involves the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dimethylphenyl)propan-1-one
- 1-(2,3-Diethylphenyl)butan-1-one
- 1-(2,3-Diethylphenyl)ethan-1-one
Uniqueness
1-(2,3-Diethylphenyl)propan-1-one is unique due to the presence of two ethyl groups on the phenyl ring, which can influence its reactivity and physical properties. Compared to similar compounds, it may exhibit different boiling points, melting points, and solubility characteristics .
Properties
Molecular Formula |
C13H18O |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(2,3-diethylphenyl)propan-1-one |
InChI |
InChI=1S/C13H18O/c1-4-10-8-7-9-12(11(10)5-2)13(14)6-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
AASZMVHCFNUTCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(=O)CC)CC |
Origin of Product |
United States |
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